1-Chloro-1,2,2-trifluoroethene;1,1-difluoroethene;1,1,2,3,3,3-hexafluoroprop-1-ene
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Overview
Description
1-Chloro-1,2,2-trifluoroethene, 1,1-difluoroethene, and 1,1,2,3,3,3-hexafluoroprop-1-ene are fluorinated organic compounds. These compounds are known for their unique chemical properties, which make them valuable in various industrial and scientific applications. They are often used as intermediates in the synthesis of other chemicals, refrigerants, and in polymer production.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloro-1,2,2-trifluoroethene can be synthesized through the reaction of trichloroethylene with hydrogen fluoride, forming 2-chloro-1,1,1-trifluoroethane, which is then converted to 2,2-dichloro-1,1,1-trifluoroethane . The reaction conditions typically involve the use of a catalyst such as aluminum fluoride or aluminum oxide at elevated temperatures.
1,1-Difluoroethene can be prepared by the dehydrohalogenation of 1,1,2-trichloro-1,2,2-trifluoroethane under the influence of a strong base .
1,1,2,3,3,3-Hexafluoroprop-1-ene is synthesized through the fluorination of propene derivatives using hydrogen fluoride in the presence of a catalyst .
Industrial Production Methods
Industrial production methods for these compounds often involve large-scale fluorination processes using specialized equipment to handle the highly reactive and corrosive nature of hydrogen fluoride. The reactions are typically carried out in continuous flow reactors to ensure efficient heat management and product separation.
Chemical Reactions Analysis
Types of Reactions
These compounds undergo various types of chemical reactions, including:
Oxidation: These compounds can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert these compounds into less fluorinated derivatives.
Substitution: Halogen atoms in these compounds can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogenating agents like chlorine or bromine, nucleophiles like hydroxide or alkoxide ions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 1-chloro-1,2,2-trifluoroethene can produce trifluoroacetic acid, while substitution reactions can yield various halogenated derivatives .
Scientific Research Applications
1-Chloro-1,2,2-trifluoroethene, 1,1-difluoroethene, and 1,1,2,3,3,3-hexafluoroprop-1-ene have several scientific research applications:
Chemistry: Used as intermediates in the synthesis of fluorinated compounds and polymers.
Biology: Studied for their potential effects on biological systems and as probes in biochemical research.
Medicine: Investigated for their potential use in drug development and as anesthetic agents.
Industry: Utilized in the production of refrigerants, solvents, and as monomers for polymerization .
Mechanism of Action
The mechanism of action of these compounds involves their interaction with molecular targets through their highly electronegative fluorine atoms. This can lead to the formation of strong hydrogen bonds and interactions with enzymes and other proteins, affecting their function. The pathways involved often include the inhibition of specific enzymes or disruption of cellular membranes .
Comparison with Similar Compounds
Similar Compounds
1,2-Dichloro-1,1,2-trifluoroethane: Similar in structure but with different halogenation patterns.
1,1,1-Trichloro-2,2,2-trifluoroethane: Another fluorinated compound with different industrial applications.
1,1-Dichloro-2,2,2-trifluoroethane: Used as a refrigerant and has similar chemical properties.
Uniqueness
1-Chloro-1,2,2-trifluoroethene, 1,1-difluoroethene, and 1,1,2,3,3,3-hexafluoroprop-1-ene are unique due to their specific fluorination patterns, which impart distinct chemical reactivity and physical properties. These compounds are particularly valuable in applications requiring high thermal stability and chemical resistance .
Properties
CAS No. |
25101-47-7 |
---|---|
Molecular Formula |
C7H2ClF11 |
Molecular Weight |
330.52 g/mol |
IUPAC Name |
1-chloro-1,2,2-trifluoroethene;1,1-difluoroethene;1,1,2,3,3,3-hexafluoroprop-1-ene |
InChI |
InChI=1S/C3F6.C2ClF3.C2H2F2/c4-1(2(5)6)3(7,8)9;3-1(4)2(5)6;1-2(3)4/h;;1H2 |
InChI Key |
CJJMXEVOMLWYEB-UHFFFAOYSA-N |
Canonical SMILES |
C=C(F)F.C(=C(F)F)(C(F)(F)F)F.C(=C(F)Cl)(F)F |
Related CAS |
25101-47-7 |
Origin of Product |
United States |
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